5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol
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Overview
Description
5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is a heterocyclic compound with significant potential in various scientific fields. It features a unique structure combining an imidazole ring fused to a pyridine ring, with a mercapto group (-SH) and a hydroxyl group (-OH) attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of 2-aminopyridine derivatives with suitable carbonyl compounds, followed by thiolation and hydroxylation steps .
Cyclization: The initial step involves the reaction of 2-aminopyridine with a carbonyl compound (e.g., formaldehyde) under acidic conditions to form the imidazo[4,5-b]pyridine core.
Hydroxylation: The hydroxyl group is typically introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Substituted Derivatives: Various functional groups can be introduced at the hydroxyl position through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of both mercapto and hydroxyl groups makes it a candidate for binding to active sites of enzymes, potentially modulating their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or components in electronic devices due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Lacks the mercapto and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Mercapto-1H-imidazole: Contains only the imidazole ring with a mercapto group, lacking the pyridine ring and hydroxyl group.
7-Hydroxy-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the mercapto group.
Uniqueness
5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is unique due to the presence of both mercapto and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C6H5N3OS |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-sulfanyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H5N3OS/c10-3-1-4(11)9-6-5(3)7-2-8-6/h1-2H,(H3,7,8,9,10,11) |
InChI Key |
SZBALSMVMXLLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C(C1=O)NC=N2)S |
Origin of Product |
United States |
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